3-Pyridinecarboxylic acid, 2-amino-5-cyano-1,4-dihydro-6-methyl-4-(3-phenyl-5-quinolinyl)-, 1-methylethyl ester, (4R)-
Overview
Description
BAY-Y-5959 is a small molecule drug developed by Bayer AG. It is known for its calcium channel stimulant properties and is primarily investigated for its potential therapeutic applications in cardiovascular diseases, including arrhythmias, cardiac heart failure, and myocardial ischemia .
Preparation Methods
The synthesis of BAY-Y-5959 involves several steps, including the formation of its dihydropyridine structure. The specific synthetic routes and reaction conditions are proprietary to Bayer AG and are not publicly disclosed. Industrial production methods likely involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
BAY-Y-5959 undergoes various chemical reactions, primarily involving its interaction with calcium channels. It acts as a calcium channel promoter, enhancing the L-type calcium current. This action is crucial for its positive inotropic effects, which increase myocardial contraction. The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .
Mechanism of Action
The primary mechanism of action of BAY-Y-5959 involves its role as a calcium channel stimulant. It promotes the influx of calcium ions through L-type calcium channels, leading to an increase in intracellular calcium levels. This increase in calcium enhances myocardial contractility, making it a potent inotropic agent. The compound’s action is independent of beta-adrenergic receptor signaling, which distinguishes it from other inotropic agents like dobutamine and milrinone .
Comparison with Similar Compounds
BAY-Y-5959 is unique in its mechanism of action compared to other inotropic agents. Similar compounds include dobutamine and milrinone, which also increase myocardial contractility but through different pathways. Dobutamine acts primarily through beta-adrenergic receptor stimulation, while milrinone is a phosphodiesterase inhibitor. BAY-Y-5959, on the other hand, directly promotes calcium influx through L-type calcium channels, offering a distinct pharmacological profile .
Similar Compounds::- Dobutamine
- Milrinone
- EMD57033 (a calcium sensitizer)
- AVE0118 (a blocker of transient outward current and ultrarapid delayed rectifier current)
BAY-Y-5959’s unique mechanism of action and its potential for improving cardiac function with minimal increase in myocardial oxygen consumption make it a promising candidate for further research and clinical application .
Properties
CAS No. |
146136-94-9 |
---|---|
Molecular Formula |
C26H24N4O2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
propan-2-yl (4R)-2-amino-5-cyano-6-methyl-4-(3-phenylquinolin-5-yl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C26H24N4O2/c1-15(2)32-26(31)24-23(21(13-27)16(3)30-25(24)28)19-10-7-11-22-20(19)12-18(14-29-22)17-8-5-4-6-9-17/h4-12,14-15,23,30H,28H2,1-3H3/t23-/m1/s1 |
InChI Key |
PHJVBZVDUNTGNR-HSZRJFAPSA-N |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)N)C(=O)OC(C)C)C2=C3C=C(C=NC3=CC=C2)C4=CC=CC=C4)C#N |
SMILES |
CC1=C(C(C(=C(N1)N)C(=O)OC(C)C)C2=C3C=C(C=NC3=CC=C2)C4=CC=CC=C4)C#N |
Canonical SMILES |
CC1=C(C(C(=C(N1)N)C(=O)OC(C)C)C2=C3C=C(C=NC3=CC=C2)C4=CC=CC=C4)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BAY-Y-5959; BAY-Y5959; BAY-Y 5959; BAYY-5959; BAYY5959; BAYY 5959. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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